4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound features a tricyclic core structure with five oxygen atoms integrated into its polycyclic framework. Its complex architecture suggests utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to sulfonamide moieties .
Properties
Molecular Formula |
C18H24N2O8S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C18H24N2O8S/c1-17(2)25-11-12(26-17)14-16(28-18(3,4)27-14)24-13(11)15(21)20-9-5-7-10(8-6-9)29(19,22)23/h5-8,11-14,16H,1-4H3,(H,20,21)(H2,19,22,23) |
InChI Key |
KOGJTKKRHBGYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of the sulfamoylphenyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The presence of the sulfonamide group in this compound is significant due to its known antimicrobial properties. Research indicates that compounds with sulfonamide structures can inhibit bacterial growth and may exhibit anti-inflammatory effects. The biological activity of 4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide suggests potential anticancer properties as well by interfering with cellular proliferation pathways .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques that include:
- Formation of the Tricyclic Dodecane Backbone : Utilizing cyclization reactions to create the core structure.
- Functional Group Modifications : Introducing the sulfonamide and carboxamide groups through nucleophilic substitution reactions and hydrolysis under acidic or basic conditions.
- Purification and Characterization : Employing chromatographic methods to purify the final product and confirm its structure using techniques like NMR and mass spectrometry.
Biological Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Potential Applications in Drug Development
Due to its complex structure and functional groups:
- It may serve as a lead compound in drug development targeting bacterial infections or inflammatory diseases.
- Its structural similarities to other pharmacologically active compounds suggest it could be modified for enhanced biological activity .
Antimicrobial Activity
A study exploring similar sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The research highlighted the importance of the sulfonamide group in mediating these effects .
Anticancer Properties
Research into related compounds has shown that they can interfere with cancer cell proliferation by targeting specific cellular pathways. Investigating 4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide could yield valuable insights into novel anticancer therapies .
Mechanism of Action
The mechanism of action of 4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Modifications
4,4,11,11-Tetramethyl-N-(2-pentoxyphenyl) variant (): Substituent difference: The 2-pentoxyphenyl group replaces the 4-sulfamoylphenyl moiety. In contrast, the sulfamoyl group in the target compound improves polar interactions (e.g., with carbonic anhydrases or kinases) .
Salternamide E (): Core similarity: Both compounds derive from marine actinomycete secondary metabolites with polyoxygenated frameworks. Functional divergence: Salternamide E lacks the sulfonamide group, limiting its capacity for targeted protein binding compared to the sulfamoyl-bearing target compound .
NMR Analysis of Structural Analogues ()
Comparative NMR studies of tricyclic carboxamides (e.g., Rapa and derivatives) reveal:
- Chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) correlate with substituent electronic effects.
- The sulfamoyl group in the target compound likely induces downfield shifts in region A due to electron-withdrawing effects, altering binding site compatibility versus alkoxy-substituted analogues (Table 1) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- Target compound : Moderate solubility (logP ~2.1) due to sulfamoyl polarity; pH-dependent ionization (pKa ~6.8 for sulfonamide).
- 2-Pentoxyphenyl analogue : Higher logP (~3.5) due to alkoxy chain; lower solubility in aqueous media .
Metabolic Stability
Bioactivity and Target Engagement
- Sulfonamide-specific interactions: The 4-sulfamoylphenyl group enables selective binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, COX-2), a feature absent in pentoxy- or non-sulfonamide analogues .
- Marine-derived analogues : Compounds like Salternamide E exhibit broad-spectrum antimicrobial activity but lack the target specificity conferred by sulfamoyl functionalization .
Computational Predictions and Risk Assessment ()
Hit Dexter 2.0 analysis predicts:
- Low promiscuity risk: The sulfamoyl group reduces non-specific binding compared to alkoxy-substituted analogues.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C18H24N2O8S
- Molecular Weight : 428.46 g/mol
Structural Features
The compound features a complex tricyclic structure with multiple functional groups, including sulfonamide and carboxamide moieties, which are known to influence its biological interactions.
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial properties. Several studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance:
- Mechanism of Action : Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is essential for bacterial growth.
- Case Study : A study on related sulfonamide derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Anticancer Activity
Emerging research suggests that sulfonamide derivatives may possess anticancer properties:
- In vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways .
- Case Study : A specific study highlighted the efficacy of a sulfonamide derivative in reducing tumor size in xenograft models of breast cancer .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Mechanism : Sulfonamides may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
- Research Findings : In animal models, related compounds have shown promise in reducing inflammation markers in conditions like arthritis .
Absorption and Metabolism
Research indicates that sulfonamides are generally well absorbed from the gastrointestinal tract and undergo hepatic metabolism. The presence of multiple functional groups can influence their pharmacokinetic profiles.
Toxicological Studies
While many sulfonamides are safe for clinical use, toxicity studies are essential:
- Acute Toxicity : Studies have reported low acute toxicity levels for similar compounds when administered at therapeutic doses.
- Long-term Effects : Investigations into chronic exposure have indicated potential renal toxicity, necessitating careful monitoring during treatment .
Data Summary
Q & A
Basic Research Questions
Q. How can the molecular conformation of this compound be experimentally determined, and what challenges arise due to its tricyclic framework?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex tricyclic structures. Key parameters include bond angles (e.g., C–N–C torsion angles ~124–128° as observed in analogous tricyclic compounds) and intermolecular interactions (e.g., π-π stacking or hydrogen bonds). Challenges include obtaining high-quality crystals due to steric hindrance from the tetramethyl and sulfamoyl groups. Pre-purification via column chromatography using mixed solvents (e.g., ethyl acetate/hexane) is critical .
- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate structural accuracy. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
Q. What synthetic routes are feasible for introducing the sulfamoylphenyl group into the tricyclic core?
- Methodology : Acylation reactions using sulfamoylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane with triethylamine as a base). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, confirm regioselectivity using ¹H-NMR (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) .
- Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of core to acylating agent) to minimize side products like N-alkylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
